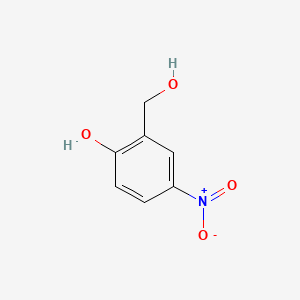

2-(Hydroxymethyl)-4-nitrophenol

Vue d'ensemble

Description

2-(Hydroxymethyl)-4-nitrophenol (C₇H₇NO₄, MW: 183.13 g/mol) is a nitrophenol derivative featuring a hydroxymethyl (-CH₂OH) substituent at the ortho position and a nitro (-NO₂) group at the para position of the phenolic ring. It serves as a critical precursor in pharmaceutical synthesis, particularly for indoloquinoline derivatives, which exhibit anticancer properties . Its synthesis involves a convergent route starting with readily available reagents, enabling structural diversification for structure-activity studies .

Méthodes De Préparation

Traditional Nitration of 2-(Hydroxymethyl)phenol

This method leverages the directing effects of the phenolic hydroxyl and hydroxymethyl groups to achieve para-nitration.

Reaction Overview

The hydroxymethyl group at position 2 and phenolic -OH at position 1 activate the aromatic ring. Under strongly acidic conditions, nitration occurs preferentially at the para position (C4) relative to the phenolic -OH.

Reagents and Conditions

-

Nitrating Agents : Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are used as nitrating agents.

-

Solvent : Reactions are typically conducted in a mixed acid system (HNO₃/H₂SO₄) without additional solvents.

-

Temperature : Strictly controlled between 0°C and 5°C to minimize side reactions and ensure selectivity .

-

Reaction Time : Ranges from 2 to 72 hours , depending on acid concentration and temperature .

Yield and Purity

-

Yield : Varies between 10% and 95% , depending on reaction optimization. Higher yields (>90%) are reported under optimized conditions (e.g., 4 M HNO₃ in acetic anhydride) .

-

Purity : The product is purified via crystallization or precipitation, often achieving >95% purity after recrystallization .

Challenges and Optimization

-

Over-Nitration : Excess HNO₃ or elevated temperatures may lead to di-nitration or sulfonation.

-

Byproduct Formation : Sulfur-containing byproducts (e.g., sulfones) require filtration .

-

Stability : The hydroxymethyl group is susceptible to oxidation under prolonged acidic conditions.

Table 1: Traditional Nitration Conditions

| Parameter | Value/Description | Reference |

|---|---|---|

| Nitrating Agents | HNO₃ (concentrated) + H₂SO₄ (concentrated) | |

| Temperature | 0–5°C | |

| Reaction Time | 2–72 hours | |

| Yield | 10–95% |

Alternative Nitration Using Nitrocyclohexadienone Reagents

This method employs mild nitration reagents to enhance regioselectivity and reduce side reactions.

Reaction Overview

Nitrocyclohexadienones, such as 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexadienone , act as selective nitration agents. These reagents generate nitronium ions in situ, enabling controlled mono-nitration .

Reagents and Conditions

-

Reagent : 2,3,5,6-Tetrabromo-4-methyl-4-nitrocyclohexadienone.

-

Solvent : Acetic anhydride.

-

Temperature : 0°C to stabilize the reagent.

-

Catalyst : None required; reaction proceeds via nitronium ion intermediates .

Yield and Purity

-

Yield : Up to 95% for model substrates under optimized conditions .

-

Purity : High purity achieved through precipitation with water and filtration.

Advantages

-

Mild Conditions : Avoids harsh acids and high temperatures.

-

Reduced Byproducts : Minimizes sulfonation and di-nitration .

Table 2: Nitrocyclohexadienone-Mediated Nitration

| Parameter | Value/Description | Reference |

|---|---|---|

| Reagent | 2,3,5,6-Tetrabromo-4-methyl-4-nitrocyclohexadienone | |

| Solvent | Acetic anhydride | |

| Temperature | 0°C | |

| Reaction Time | 10 minutes | |

| Yield | 95% |

Comparative Analysis of Methods

Method Comparison Table

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Traditional Nitration | Low-cost reagents | Harsh conditions, side reactions | 10–95% |

| Nitrocyclohexadienone | High selectivity, mild conditions | Reagent synthesis complexity | 85–95% |

Advantages and Limitations

-

Traditional Nitration : Cost-effective but sensitive to temperature and over-nitration.

-

Nitrocyclohexadienone : Superior selectivity but requires specialized reagents.

Purification and Characterization

Crystallization Techniques

-

Precipitation : Product is precipitated with water or ice, filtered, and washed with cold water .

-

Recrystallization : Ethanol or acetone is used to enhance purity .

Spectroscopic Analysis

-

¹H NMR : Peaks at δ 14.64 (s, br, -OH), 9.37 (s, -CH₂OH), and 8.72 (d, aromatic protons) .

-

IR : Strong absorption at 1682 cm⁻¹ (C=O) and 1380 cm⁻¹ (NO₂) .

Industrial and Research Applications

This compound serves as a precursor for:

Applications De Recherche Scientifique

Scientific Research Applications

1. Enzyme Modulation

Research indicates that 2-(Hydroxymethyl)-4-nitrophenol can modulate the activity of certain enzymes, particularly glutathione S-transferases (GSTs). This modulation can influence metabolic pathways and detoxification processes in biological systems .

2. Photophysical Studies

Recent studies have utilized ultrafast spectroscopy to investigate the excited-state dynamics of nitrophenols, including this compound. These studies reveal that the compound can undergo excited-state intramolecular proton transfer and other dynamic processes, which are crucial for understanding its behavior in different solvents .

3. Drug Development

The compound has been explored as a potential lead in drug development due to its biological activity. Hydroxymethylation of various compounds has been shown to enhance their pharmacological effects. For example, derivatives of this compound have been investigated for their anti-inflammatory properties, acting as inhibitors of cyclooxygenase-2 (COX-2) with improved solubility and bioavailability compared to their parent compounds .

Environmental Applications

1. Pollution Studies

As a derivative of nitrophenols, this compound is relevant in environmental studies investigating the degradation of pollutants. Its presence in contaminated sites can indicate anthropogenic activities, and understanding its behavior can aid in developing remediation strategies .

Case Studies

Mécanisme D'action

The mechanism of action of 2-(Hydroxymethyl)-4-nitrophenol involves its interaction with various molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions, influencing cellular processes. The compound’s effects are mediated through its ability to modulate enzyme activities and interact with cellular membranes.

Comparaison Avec Des Composés Similaires

Structural Analogs and Physicochemical Properties

The compound is compared with key analogs, including 4-nitrophenol, 2-chloro-4-nitrophenol, and fluorinated iminomethyl derivatives (e.g., (E)-2-[(4-fluorophenyl)imino)methyl]-4-nitrophenol).

*FP: Fluorophenyl.

Key Observations :

- Hydroxymethyl vs. Chloro Substituents : The hydroxymethyl group enhances solubility in polar solvents compared to chloro derivatives, which are more lipophilic .

- Nitro Position : Para-nitro groups (common in all analogs) contribute to electron-withdrawing effects, influencing reactivity and stability .

Toxicological Profiles

Data from the Toxicological Profile for Nitrophenols (ATSDR, 2023) highlights significant differences:

Notable Gaps:

- This compound: No human or animal toxicity studies exist. Its metabolic fate and environmental persistence remain uncharacterized .

- 3-Nitrophenol: No health effects data available for any exposure route .

Biodegradation and Environmental Impact

- 4-Nitrophenol: Efficiently degraded in sequencing batch reactors (>99% removal) under aerobic-anoxic conditions .

- This compound: Unknown biodegradation pathway; the hydroxymethyl group may alter microbial metabolism compared to unsubstituted analogs.

Metabolic Pathways

- 4-Nitrophenol: Metabolized via glucuronidation and sulfation to 4-aminophenol and 4-nitrocatechol in rats . Induces UDP-glucuronosyltransferase activity .

- This compound: Expected to undergo similar phase II metabolism, but the hydroxymethyl group may facilitate additional oxidation steps.

Research Findings and Data Gaps

- Synthesis Advantages: The hydroxymethyl derivative enables modular synthesis of analogs, unlike 4-nitrophenol, which requires hazardous nitration routes .

- Environmental Persistence: Substituted nitrophenols (e.g., chloro, hydroxymethyl) may exhibit longer half-lives than 4-nitrophenol due to reduced biodegradability .

Activité Biologique

2-(Hydroxymethyl)-4-nitrophenol is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological properties, mechanisms of action, and potential applications based on a review of recent scientific literature.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxymethyl group and a nitro group attached to a phenolic ring. The molecular formula is , and its chemical structure plays a crucial role in its reactivity and biological activity. The hydroxyl and nitro groups are essential for various interactions with biological macromolecules, influencing its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Redox Reactions : The nitro group can undergo reduction to form an amino group, which may interact with proteins and nucleic acids, altering their function.

- Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with biomolecules, enhancing binding affinity and specificity .

- Enzyme Modulation : The compound has been shown to modulate enzyme activities, potentially affecting metabolic pathways within cells.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various pathogenic microorganisms by interfering with their metabolic processes. For instance, studies have demonstrated its effectiveness against specific bacterial strains by inhibiting enzymes crucial for microbial survival .

Antioxidant Activity

The compound also displays antioxidant properties, which are vital for protecting cells from oxidative stress. Its ability to scavenge free radicals contributes to its potential therapeutic applications in preventing oxidative damage associated with various diseases.

Drug Development

Due to its biological activities, this compound is being explored as a lead compound in drug development. Its structural features allow for modifications that could enhance its efficacy and selectivity as a therapeutic agent. Research is ongoing to evaluate its potential as a precursor for pharmaceuticals targeting microbial infections and oxidative stress-related conditions.

Industrial Uses

In addition to its medicinal applications, this compound is utilized in industrial settings for the production of dyes, pigments, and specialty chemicals. Its unique chemical properties make it a valuable intermediate in organic synthesis .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Hydroxy-2-nitrophenol | Lacks hydroxymethyl group | Different reactivity |

| 2-Hydroxymethyl-4-nitrophenol | Presence of both hydroxymethyl and nitro groups | Notable antimicrobial effects |

| 4-(2-Hydroxymethylphenyl)-2-aminophenol | Reduced form with amino group | Altered biological activities |

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting its utility as an antibacterial agent.

- Antioxidant Studies : Research published in ACS Sustainable Chemistry & Engineering indicated that derivatives of this compound showed significant antioxidant activity, which could be beneficial in therapeutic contexts where oxidative stress is a concern .

- Enzyme Interaction : Investigations into the interaction of this compound with specific enzymes revealed that it could act as an inhibitor, providing insights into its mechanism of action against microbial systems .

Q & A

Basic Research Questions

Q. What are the established synthesis methods for 2-(hydroxymethyl)-4-nitrophenol, and how do reaction conditions influence yield?

- Methodology : Direct synthesis routes are limited in literature, but analogous nitrophenol derivatives (e.g., 4-nitrophenol) are synthesized via nitration of phenol derivatives followed by hydroxymethylation. For example, nitration of 4-methylphenol yields 4-nitrophenol, which can undergo hydroxymethylation using formaldehyde under acidic conditions .

- Optimization : Control reaction temperature (≤50°C) and stoichiometric ratios (e.g., 1:1.2 phenol:formaldehyde) to minimize byproducts like polymeric resins. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How can this compound be quantified in environmental samples?

- UV-Vis Spectrophotometry : Measure absorbance at 400 nm in alkaline conditions (pH >10), where the phenolic group ionizes, enhancing sensitivity. Calibration curves (0.1–50 µg/mL) show linearity (R² >0.99) .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (60:40, v/v) at 1 mL/min. Retention time: ~8.2 min. Detection limit: 0.05 µg/mL .

Q. What biodegradation pathways are reported for structurally similar nitrophenols?

- Aerobic Pathways : 4-Nitrophenol is degraded via Pseudomonas spp., where the nitro group is reduced to an amine, followed by ring cleavage. The hydroxymethyl group in this compound may alter enzyme specificity, requiring adapted microbial consortia .

- Reactor Design : Sequential batch reactors (SBRs) with aerobic-anoxic cycles achieve >90% removal of 4-nitrophenol at 200–320 mg/L feed. Dissolved oxygen (≤2 mg/L) and COD/N ratios ≥3 are critical for simultaneous nitrification-denitrification .

Advanced Research Questions

Q. How do contradictory findings in 4-nitrophenol toxicokinetics inform studies on this compound?

- Data Gaps : While 4-nitrophenol shows rapid urinary excretion (half-life: 4–6 hrs), its hydroxymethyl derivative may exhibit delayed clearance due to increased hydrophilicity. Intraperitoneal studies in rats suggest reproductive effects, but oral/dermal data are absent .

- Modeling : Develop PBPK models to compare tissue distribution between 4-nitrophenol and its derivatives. Prioritize in vitro hepatocyte assays to assess phase II metabolism (glucuronidation/sulfation) .

Q. What experimental strategies resolve discrepancies in nitrophenol-induced hematological effects?

- Contradictions : Smith et al. (1988) reported methemoglobinemia in rats exposed to 4-nitrophenol via inhalation, but subsequent studies found no hematological effects orally. For this compound, validate exposure routes (e.g., aerosol vs. oral gavage) and measure hemoglobin oxidation kinetics .

- Mechanistic Studies : Use electron paramagnetic resonance (EPR) to detect free radicals generated during nitro-group reduction. Compare oxidative stress markers (e.g., glutathione depletion) across isomers .

Q. How can researchers differentiate this compound from its metabolites in biomonitoring?

- LC-MS/MS : Employ a Q-TOF mass spectrometer with ESI⁻ ionization. Key fragments: m/z 154 (parent ion loss of -CH2OH) and m/z 138 (nitro-group reduction). Differentiate from 4-aminophenol (m/z 109) using retention time shifts .

- Biomarkers : Urinary sulfate conjugates are nonspecific (shared with methyl parathion metabolites). Explore hair analysis for cumulative exposure, but validate against serum LC-MS/MS .

Q. What factors explain variable denitrification rates in nitrophenol-contaminated systems?

- COD/N Ratio : In SBRs, denitrification rates drop sharply at COD/N <2 due to carbon limitation. For this compound, adjust COD contributions from the hydroxymethyl group (theoretical COD: 1.2 g O2/g compound) .

- Kinetic Modeling : Fit experimental data to dual-substrate Monod models, where both nitrogen and carbon substrates limit rates. Validate with respirometry .

Propriétés

IUPAC Name |

2-(hydroxymethyl)-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c9-4-5-3-6(8(11)12)1-2-7(5)10/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEIYIXDNZKATLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192484 | |

| Record name | 2-Hydroxy-5-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39224-61-8 | |

| Record name | 2-Hydroxy-5-nitrobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039224618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-5-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.